Alarin (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

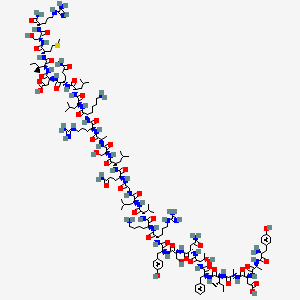

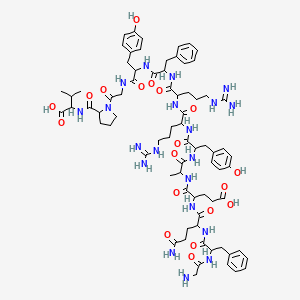

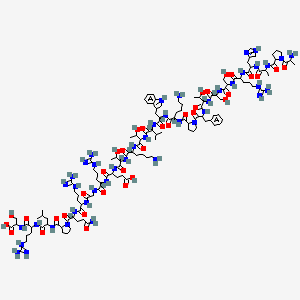

Alarin is a 25-amino acid neuropeptide that belongs to the galanin family of neuropeptides. It was first isolated from ganglionic cells of human neuroblastoma and is widely expressed in the central nervous system and peripheral tissues in humans and rodents . Alarin is derived from the alternative splicing of the galanin-like peptide gene, missing exon 3 . It is involved in several physiological functions, including feeding behavior, energy homeostasis, glucose homeostasis, body temperature regulation, and reproduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alarin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the chemical synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of alarin may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding alarin is inserted into an expression vector, which is then introduced into a host organism (such as Escherichia coli) to produce the peptide. The peptide is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Alarin can undergo various chemical reactions, including:

Oxidation: Alarin can be oxidized at methionine residues to form methionine sulfoxide.

Reduction: Disulfide bonds within alarin can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within alarin can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidation: Methionine sulfoxide-containing alarin.

Reduction: Reduced alarin with free thiol groups.

Substitution: Alarin variants with substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Alarin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and glucose metabolism.

Industry: Potential use in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The precise mechanism of action of alarin is not fully understood. it is known to exert its effects through interactions with specific receptors, which are yet to be identified . Alarin is involved in several molecular pathways, including those regulating energy homeostasis, glucose uptake, and insulin sensitivity. It is suggested to promote cellular glucose uptake by increasing the content and translocation of glucose transporter type 4 (GLUT4) from intracellular pools to plasma membranes .

Vergleich Mit ähnlichen Verbindungen

Alarin is part of the galanin family of neuropeptides, which includes:

Galanin-like peptide: Shares structural similarities with alarin and is involved in energy homeostasis and reproductive functions.

Galanin-message associated peptide: Another member of the galanin family with distinct biological functions.

Uniqueness of Alarin: Alarin is unique due to its specific physiological roles and its derivation from the alternative splicing of the galanin-like peptide gene. Unlike other members of the galanin family, alarin has been shown to have vasoactive, anti-inflammatory, anti-edema, and antimicrobial activities .

Eigenschaften

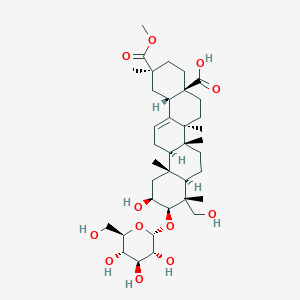

IUPAC Name |

4-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[1-[[2-[[1-[[5-amino-1-[2-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N43O35/c1-63(2)52-83(108(189)151-80(35-22-48-144-127(138)139)105(186)163-89(61-173)123(204)205)159-115(196)92-38-24-50-169(92)121(202)82(39-41-93(131)177)156-102(183)76(33-20-46-142-125(134)135)149-94(178)58-146-101(182)75(32-19-45-141-124(132)133)150-106(187)81(40-42-95(179)180)155-117(198)97(67(7)174)165-107(188)78(31-16-18-44-129)154-118(199)99(69(9)176)167-116(197)96(64(3)4)164-110(191)84(54-71-56-145-74-29-14-13-28-73(71)74)158-103(184)77(30-15-17-43-128)153-114(195)91-37-25-51-170(91)122(203)86(53-70-26-11-10-12-27-70)160-119(200)98(68(8)175)166-112(193)88(60-172)162-111(192)87(59-171)161-104(185)79(34-21-47-143-126(136)137)152-109(190)85(55-72-57-140-62-147-72)157-100(181)66(6)148-113(194)90-36-23-49-168(90)120(201)65(5)130/h10-14,26-29,56-57,62-69,75-92,96-99,145,171-176H,15-25,30-55,58-61,128-130H2,1-9H3,(H2,131,177)(H,140,147)(H,146,182)(H,148,194)(H,149,178)(H,150,187)(H,151,189)(H,152,190)(H,153,195)(H,154,199)(H,155,198)(H,156,183)(H,157,181)(H,158,184)(H,159,196)(H,160,200)(H,161,185)(H,162,192)(H,163,186)(H,164,191)(H,165,188)(H,166,193)(H,167,197)(H,179,180)(H,204,205)(H4,132,133,141)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBOMAIVIHZVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N43O35 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2894.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.